Propionic acid, 3-(4-tert-butylbenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester
Description
Propionic acid, 3-(4-tert-butylbenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester is a synthetic ester derivative characterized by a propionic acid backbone substituted with a 4-tert-butylbenzoylamino group and a 4-methoxyphenyl moiety at the β-carbon, terminated by an ethyl ester. The tert-butyl group confers steric bulk and lipophilicity, while the methoxyphenyl group contributes electron-donating effects, enhancing solubility in polar solvents.
Properties
Molecular Formula |
C23H29NO4 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C23H29NO4/c1-6-28-21(25)15-20(16-9-13-19(27-5)14-10-16)24-22(26)17-7-11-18(12-8-17)23(2,3)4/h7-14,20H,6,15H2,1-5H3,(H,24,26) |
InChI Key |
WBNRCPOGXHRNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-(4-tert-butylbenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester typically involves the esterification of propionic acid with an appropriate alcohol in the presence of a catalyst. The reaction conditions may include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like toluene or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 3-(4-tert-butylbenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound's structure allows it to interact with biological targets effectively. Research indicates that similar compounds can act as anti-inflammatory agents by inhibiting cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins .
- Its potential as a hypolipidemic agent has been explored, indicating that it may help in managing cholesterol levels .
- UV Protection :
Materials Science Applications
-
Polymer Chemistry :
- The compound can be utilized as a monomer or additive in the synthesis of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the bulky tert-butyl group .
- Research has shown that specific esters derived from propionic acid can improve the performance of polyolefins in food packaging applications by providing UV protection and enhancing barrier properties .
-
Coatings and Adhesives :
- The reactivity of the compound allows for its use in formulating coatings that require durability and resistance to environmental stressors. Its application in adhesives has also been noted due to its ability to form strong bonds with various substrates.
Food Industry Applications
- Food Additives :
- Propionic acid derivatives are often used as preservatives in food products due to their antimicrobial properties. They inhibit mold growth and extend shelf life without compromising food safety .
- The specific ester form could be evaluated for its effectiveness in different food matrices, particularly in products sensitive to spoilage.
Case Studies
- Hypolipidemic Research :
- Polymer Applications :
Mechanism of Action
The mechanism of action of propionic acid, 3-(4-tert-butylbenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share key structural features with the target molecule, such as ethyl ester termini and aromatic substituents, but differ in substitution patterns:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The methoxyphenyl group in the target compound improves solubility compared to chloro/bromo analogs (electron-withdrawing) but may reduce stability under oxidative conditions .
- Pharmacological Relevance: Pyridylamino and benzimidazole-containing analogs (e.g., CAS 212322-56-0) are explicitly noted as pharmaceutical intermediates, suggesting the target compound could share similar applications .
Physicochemical Properties
- Solubility : The methoxyphenyl group enhances water solubility relative to trifluoromethyl or halogenated analogs. However, the tert-butyl group may counterbalance this by increasing logP .
- Stability: β-Keto esters (e.g., 3-oxopropanoic derivatives) are prone to keto-enol tautomerism, whereas the target compound’s amide linkage may improve stability under acidic/basic conditions .
- Melting Points: Higher molecular weight and rigid substituents (tert-butyl, benzoylamino) likely result in elevated melting points compared to simpler esters like ethyl benzoate .
Biological Activity
The compound Propionic acid, 3-(4-tert-butylbenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester is a synthetic derivative of propionic acid, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₈H₁₉NO₃
- Molecular Weight : 299.35 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular structure.
Research indicates that compounds similar to propionic acid derivatives exhibit various biological activities, including anti-inflammatory and antioxidant properties. The specific compound is hypothesized to interact with biological pathways involved in inflammation and oxidative stress.
Antioxidant Activity
A study on related compounds demonstrated significant antioxidant activity, suggesting that propionic acid derivatives can scavenge free radicals effectively. This activity is crucial in preventing cellular damage associated with oxidative stress.
Anti-inflammatory Effects
The anti-inflammatory potential of propionic acid derivatives has been documented in several studies. For instance, compounds structurally related to our compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory responses.
Case Studies
-
In Vivo Study on Rats :
- Objective : To assess the anti-inflammatory effects of related propionic acid derivatives.
- Findings : The study reported a significant reduction in paw edema in rats treated with the compound compared to control groups, indicating strong anti-inflammatory properties.
-
Human Cell Line Study :
- Objective : Evaluation of cytotoxic effects on cancer cell lines.
- Findings : The compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent.
Table 1: Biological Activities of Propionic Acid Derivatives
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antioxidant | High | |
| Anti-inflammatory | Moderate to High | |
| Cytotoxicity | Selective |
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Molecular Weight | Antioxidant Activity | Anti-inflammatory Effects |
|---|---|---|---|
| Propionic acid derivative A | 299.35 g/mol | Yes | Yes |
| Propionic acid derivative B | 310.39 g/mol | Moderate | Yes |
| Propionic acid derivative C | 196.2 g/mol | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
